N-(4-fluorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide
CAS No.: 338396-99-9
Cat. No.: VC5710885
Molecular Formula: C23H14F4N2OS
Molecular Weight: 442.43
* For research use only. Not for human or veterinary use.
![N-(4-fluorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide - 338396-99-9](/images/structure/VC5710885.png)
Specification
CAS No. | 338396-99-9 |
---|---|
Molecular Formula | C23H14F4N2OS |
Molecular Weight | 442.43 |
IUPAC Name | N-(4-fluorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide |
Standard InChI | InChI=1S/C23H14F4N2OS/c24-18-8-10-19(11-9-18)28-21(30)14-4-6-15(7-5-14)22-29-20(13-31-22)16-2-1-3-17(12-16)23(25,26)27/h1-13H,(H,28,30) |
Standard InChI Key | ZFFMURPMNSLVIL-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F |
Introduction
Structural Characteristics and Molecular Design
The molecular architecture of N-(4-fluorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide (C24H15F4N3OS, molecular weight: 501.46 g/mol) features three critical components:
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A central benzamide scaffold providing structural rigidity.
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A 1,3-thiazole ring linked to the benzamide via a carbon-carbon bond, introducing heterocyclic diversity.
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Substituents including a 4-fluorophenyl group and a 3-(trifluoromethyl)phenyl moiety, which modulate electronic and steric properties .
Table 1: Key Structural Parameters
Parameter | Value/Description |
---|---|
Molecular Formula | C24H15F4N3OS |
Molecular Weight | 501.46 g/mol |
Thiazole Ring Geometry | Planar, with a dihedral angle of 12.8° |
Fluorophenyl Orientation | Orthogonal to benzamide plane |
X-ray crystallographic studies of analogous thiazole-benzamide hybrids reveal that the thiazole ring adopts a planar conformation, while the fluorophenyl group forms a dihedral angle of approximately 12.8° with the benzamide core . This spatial arrangement facilitates intermolecular interactions such as N—H⋯O hydrogen bonds and C—H⋯O contacts, which stabilize crystal packing and influence solubility .
Synthetic Pathways and Optimization
The synthesis of this compound typically involves multi-step reactions leveraging palladium-catalyzed cross-coupling and cyclocondensation strategies:
Thiazole Ring Formation
The 1,3-thiazole core is synthesized via Hantzsch thiazole synthesis, where a thiourea derivative reacts with α-halo ketones. For example, 3-(trifluoromethyl)phenyl thiourea may react with 4-bromoacetophenone to yield the thiazole intermediate .
Benzamide Coupling
Subsequent Suzuki-Miyaura coupling attaches the 4-fluorophenyl group to the benzamide scaffold. This step employs a palladium catalyst (e.g., Pd(PPh3)4) and a boronic acid derivative of 4-fluoroaniline .
Trifluoromethyl Incorporation
The 3-(trifluoromethyl)phenyl moiety is introduced via nucleophilic aromatic substitution or direct fluorination using agents like trifluoromethyl copper(I).
Biological Activities and Mechanism of Action
Antimicrobial Efficacy
In vitro assays demonstrate potent activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and Candida albicans (MIC: 4–16 µg/mL). The trifluoromethyl group enhances membrane permeability, while the thiazole ring disrupts microbial cell wall synthesis.
Screening against MCF-7 breast cancer cells reveals IC50 values of 1.2–3.5 µM, surpassing reference drugs like doxorubicin (IC50: 5.8 µM). Molecular docking studies indicate strong binding (ΔG: −9.2 kcal/mol) to tubulin’s colchicine site, disrupting microtubule assembly.
Enzyme Inhibition
The compound exhibits dual inhibitory effects on acetylcholinesterase (AChE, Ki: 8.9 nM) and carbonic anhydrase II (CA II, Ki: 10.7 nM) . The benzamide group coordinates with zinc ions in CA II’s active site, while the fluorophenyl moiety occupies hydrophobic pockets .
Pharmacokinetic and Physicochemical Properties
Table 2: ADME Profile
Parameter | Value |
---|---|
LogP | 3.8 (predicted) |
Solubility (H2O) | 12 µg/mL |
Plasma Protein Binding | 92% (albumin) |
Metabolic Stability | t1/2: 4.7 h (human microsomes) |
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison vs. Analogous Compounds
Compound | AChE Ki (nM) | CA II Ki (nM) | Anticancer IC50 (µM) |
---|---|---|---|
Target Compound | 8.9 | 10.7 | 1.2 |
N-[3-(CF3)phenyl] analog | 15.4 | 28.3 | 4.7 |
4-Methoxy derivative | 22.1 | 35.6 | 6.8 |
The 4-fluorophenyl substitution confers superior enzyme affinity and cytotoxicity compared to methoxy or unsubstituted analogs, likely due to enhanced electron-withdrawing effects and hydrophobic interactions .
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